![molecular formula C22H22ClN5O2S B1666065 Apafant CAS No. 105219-56-5](/img/structure/B1666065.png)
Apafant
Übersicht
Beschreibung
Apafant is a potent platelet-activating factor antagonist . It blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs .
Synthesis Analysis
Apafant is a water-soluble selective PAF antagonist that inhibits PAF binding to human PAF receptors with a Ki of 9.9 nM . It inhibits PAF-induced human platelet aggregation in vitro .Molecular Structure Analysis
Apafant contains total 57 bond(s); 35 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 imine(s) .Chemical Reactions Analysis
Apafant has been shown to block eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs . It inhibits PAF-induced human platelet aggregation in vitro .Physical And Chemical Properties Analysis
Apafant is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor (PAF) receptor . It is employed for the in vitro and in vivo study of the PAF pathway .Wissenschaftliche Forschungsanwendungen
Apafant: A Comprehensive Analysis of Scientific Research Applications: Apafant, known chemically as WEB-2086, is a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF). It has been investigated for various applications involving inflammatory responses and continues to be used in pharmacology research. Below are detailed sections focusing on unique applications of Apafant in scientific research.
Inhibition of Platelet Aggregation
Apafant has been shown to inhibit PAF-induced human platelet aggregation in vitro. This property makes it valuable for studying conditions where platelet aggregation plays a critical role, such as thrombosis and cardiovascular diseases .
Allergic Conjunctivitis Treatment
In the field of ophthalmology, Apafant has demonstrated inhibitory effects on both the acute and late phases of allergic conjunctivitis, making it a potential candidate for treating this condition .
Asthma Research
Apafant was explored as a treatment for asthma due to its anti-inflammatory properties. While not adopted for medical use, it remains an important tool for understanding the inflammatory pathways involved in asthma .
Anti-inflammatory Studies
The drug’s ability to act as a PAF antagonist allows researchers to study the PAF pathway’s role in various inflammatory conditions, providing insights into potential therapeutic targets .
Pharmacology Research
As a synthetic PAF receptor (PAFR) antagonist, Apafant is used extensively in vitro and in vivo to study the PAF pathway’s mechanisms and implications in different diseases .
Wirkmechanismus
Target of Action
Apafant, also known as WEB2086, is a synthetic antagonist of the Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses . It is activated by Platelet-Activating Factor (PAF), a family of structurally related agonistic phospholipids that bind with high affinity to the receptor .
Mode of Action
Apafant acts by binding with low nanomolar affinity to PAFR, thereby competing with the natural ligand PAF . In competition experiments with [3H]PAF, Apafant displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signaling function of PAFR .
Biochemical Pathways
PAFR stimulation mediates numerous cellular responses such as activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and chemotaxis of leukocytes . Elevated PAF levels in disease tissues and fluids can lead to systemic hypotension, increased vascular permeability, and thrombocytopenia .
Pharmacokinetics
It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway .
Result of Action
Apafant inhibits PAF-induced human platelet and neutrophil aggregation in vitro at IC50’s of 170 and 360 nM, respectively . In vivo, it has been shown to potently reduce bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .
Action Environment
It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway , suggesting that its action, efficacy, and stability could potentially be influenced by various experimental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048974 | |
Record name | Apafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apafant | |
CAS RN |
105219-56-5 | |
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105219-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apafant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.